![molecular formula C11H7N3 B1627401 [3,4'-Bipyridine]-5-carbonitrile CAS No. 91618-20-1](/img/structure/B1627401.png)

[3,4'-Bipyridine]-5-carbonitrile

Overview

Description

3,4'-Bipyridine]-5-carbonitrile, also known as 3,4'-bipyridine-5-carbonitrile, is a heterocyclic compound containing two pyridine rings and a carbonitrile group. It is a colorless, water-soluble solid that has a wide range of applications in the fields of chemistry, biology, and medicine. This compound has been widely studied for its unique properties, such as its reactivity, solubility, and bioactivity.

Scientific Research Applications

Synthesis and Antiviral Activity

- [3,4'-Bipyridine]-5-carbonitrile derivatives have been synthesized and tested for antiviral activity. These derivatives showed potential against Herpes Simplex virus type 1 and Hepatitis A virus, highlighting their significance in antiviral research (Attaby et al., 2006).

Catalytic Activity for Carbon Dioxide Reduction

- Certain complexes of [3,4'-Bipyridine]-5-carbonitrile, such as Re(bipy-tBu)(CO)3Cl, have shown improved catalytic activity in the reduction of carbon dioxide to carbon monoxide. This highlights their potential use in environmental applications, particularly in carbon capture and storage technologies (Smieja & Kubiak, 2010).

Antibacterial and Antifungal Screening

- Certain biologically active derivatives of [3,4'-Bipyridine]-5-carbonitrile have been synthesized and shown promising activity against bacterial and fungal strains. This suggests their potential use in developing new antibacterial and antifungal agents (Karabasanagouda et al., 2009).

Corrosion Inhibition

- Pyrazolo[3,4-b]pyridine derivatives, a class of compounds related to [3,4'-Bipyridine]-5-carbonitrile, have been synthesized and investigated as potential corrosion inhibitors for mild steel in acidic environments. This application is particularly relevant in the field of materials science and engineering (Dandia et al., 2013).

Photosensitizing Properties

- Improvements in the photosensitizing properties of ruthenium polypyridyl complexes using derivatives of [3,4'-Bipyridine]-5-carbonitrile as auxiliary ligands have been reported. These findings are significant for photophysical and photochemical applications, such as in the development of dye-sensitized solar cells (Ortiz et al., 2013).

Synthesis of Novel Compounds with Medical Applications

- Novel compounds incorporating the [3,4'-Bipyridine]-5-carbonitrile structure have been synthesized and assessed for antimicrobial and cytotoxic activity. Some of these compounds have shown excellent activities as antimicrobial agents, and potent activity against human tumor liver cancer cell lines (Hussein et al., 2015).

Mechanism of Action

Target of Action

The primary target of [3,4’-Bipyridine]-5-carbonitrile, also known as Milrinone, is phosphodiesterase-3 (PDE-III) . PDE-III is an enzyme that plays a crucial role in cardiac and smooth muscle contractility .

Mode of Action

Milrinone acts as a PDE-III inhibitor . By inhibiting the action of PDE-III, it prevents the degradation of cyclic adenosine monophosphate (cAMP) . This results in increased cAMP levels, which in turn leads to increased activation of protein kinase A (PKA) . PKA is an enzyme that phosphorylates many elements of the contractile machinery within the heart cell .

Biochemical Pathways

The increase in cAMP levels leads to an enhancement in the heart’s contractile function and cardiac output . This is achieved through the phosphorylation of various components in the heart that contribute to contractility and heart rate .

Pharmacokinetics

Dose adjustment is required for patients with renal impairment .

Result of Action

The inhibition of PDE-III and the subsequent increase in cAMP levels lead to improved cardiac function and peripheral vasodilation . This makes Milrinone effective in the short-term treatment of acute decompensated heart failure .

properties

IUPAC Name |

5-pyridin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAWYORPNLOIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560008 | |

| Record name | [3,4'-Bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,4'-Bipyridine]-5-carbonitrile | |

CAS RN |

91618-20-1 | |

| Record name | [3,4'-Bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

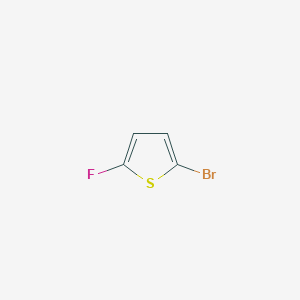

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride](/img/structure/B1627325.png)

![1-[(2-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627330.png)

![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1627341.png)